molecular formula C10H14BF2NO4S B1434230 (2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid CAS No. 1704066-89-6

(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid

Cat. No. B1434230
CAS RN: 1704066-89-6
M. Wt: 293.1 g/mol
InChI Key: CYCIHRVTNLCHHZ-UHFFFAOYSA-N
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Description

“(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid” is a boronic acid derivative . Boronic acids are a class of organoborane compounds that are used in various fields such as cross-coupling reactions, catalysis, medicinal chemistry, polymer, and optoelectronics materials .


Molecular Structure Analysis

The molecular structure of boronic acids contains one boron atom, which is bound to an oxygen atom and two carbon atoms . The specific InChI code or other detailed structural information for “(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid” is not available in the retrieved papers.


Chemical Reactions Analysis

Borinic acids, including “(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid”, have been used in cross-coupling reactions . They have also been used for their propensity to coordinate alcohols, diols, amino alcohols, etc .

Scientific Research Applications

Biomedical Applications

Boronic acids are used in various biomedical applications due to their unique properties. They serve as lipase inhibitors , HIV inhibitors , and are integral in the development of glucose sensors and insulin delivery systems . Additionally, they are used in dopamine sensors , supports for cell growth , and as agents in Boron Neutron Capture Therapy (BNCT) .

Drug Discovery

In pharmaceutical research, boronic acids play a crucial role due to their ability to form stable covalent complexes with biological molecules. They are used in the synthesis of various pharmaceuticals and as potential treatments for diseases .

Chemical Biology

Boronic acids are valuable tools in chemical biology for understanding biological processes at the molecular level. They are used to study enzyme mechanisms and protein structures .

Sensing Applications

Due to their interaction with diols and strong Lewis bases such as fluoride or cyanide anions, boronic acids are widely used in sensing applications. These include both homogeneous assays and heterogeneous detection methods .

Molecular Recognition

The ability of boronic acids to bind with saccharides makes them useful in molecular recognition, particularly for sensing mono- and polysaccharides which are challenging to differentiate due to their similarity .

Material Science

Boronic acids are incorporated into polymers to create materials with specific properties such as responsiveness to stimuli like pH changes or the presence of certain substances .

Analytical Chemistry

In analytical chemistry, boronic acids are utilized for their selective binding properties, which can be applied in chromatography and other separation techniques .

Environmental Monitoring

Boronic acid derivatives are explored for environmental monitoring purposes, especially for detecting pollutants and toxins due to their selective binding capabilities .

Each of these applications demonstrates the versatility and importance of boronic acids in scientific research.

Biomedical applications of boronic acid polymers - ResearchGate The modern role of boron as a ‘magic element’ in biomedical science - RSC Boronic acids for sensing and other applications - BMC Chemistry Molecular recognition with boronic acids—applications in chemical sensing - SpringerLink

Mechanism of Action

The mechanism of action of borinic acids involves the formation of a dimeric B–X–B motif, which is uniquely able to provide activation of the carboxylic acid, while orchestrating the delivery of the amine nucleophile to the carbonyl group .

properties

IUPAC Name

[2-(diethylsulfamoyl)-4,5-difluorophenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14BF2NO4S/c1-3-14(4-2)19(17,18)10-6-9(13)8(12)5-7(10)11(15)16/h5-6,15-16H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYCIHRVTNLCHHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=C(C=C1S(=O)(=O)N(CC)CC)F)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BF2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(N,N-diethylsulfamoyl)-4,5-difluorophenyl)boronic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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